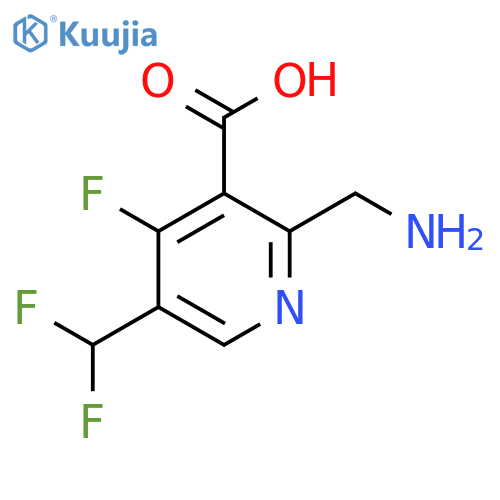Cas no 1806881-77-5 (2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid)

1806881-77-5 structure
商品名:2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid
CAS番号:1806881-77-5
MF:C8H7F3N2O2
メガワット:220.148592233658
CID:4884586
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid
-
- インチ: 1S/C8H7F3N2O2/c9-6-3(7(10)11)2-13-4(1-12)5(6)8(14)15/h2,7H,1,12H2,(H,14,15)
- InChIKey: CLFCNHMCKWJRCM-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)F)=CN=C(CN)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 76.2
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033072-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid |
1806881-77-5 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029033072-250mg |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid |
1806881-77-5 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029033072-1g |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid |
1806881-77-5 | 95% | 1g |
$3,126.60 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
1806881-77-5 (2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
